N-(1-phenylpropyl)cyclohexanecarboxamide
Description
N-(1-phenylpropyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring linked to a carboxamide group, with a 1-phenylpropyl substituent on the nitrogen atom. The compound’s backbone combines the hydrophobic cyclohexane ring with the hydrogen-bonding capability of the carboxamide group, while the 1-phenylpropyl chain introduces aromaticity and flexibility. Such structural attributes suggest applications in medicinal chemistry, particularly in designing ligands with tailored solubility and binding properties .
Properties
IUPAC Name |
N-(1-phenylpropyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-15(13-9-5-3-6-10-13)17-16(18)14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMSVQKUBVDAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylpropyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 1-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylpropyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid derivatives.
Reduction: Formation of N-(1-phenylpropyl)cyclohexylamine.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(1-phenylpropyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-phenylpropyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between N-(1-phenylpropyl)cyclohexanecarboxamide and analogous compounds:
*Calculated based on formula C₁₆H₂₁NO.
Key Comparative Analyses
Thiourea Derivatives (H2L1–H2L9): Structural Difference: Inclusion of a thiourea (-N-C=S) group instead of a carboxamide (-N-C=O). Impact: Thiourea derivatives exhibit superior metal-chelating capabilities due to sulfur’s soft donor properties, enabling selective binding to transition metals (e.g., Cu²⁺, Zn²⁺). This contrasts with the target compound, which lacks chelating sulfur . Biological Relevance: Thiourea analogs demonstrate antifungal and antitumor activities, likely mediated by metal coordination or enzyme inhibition .
N-(1-phenylethyl)cyclohexanecarboxamide: Chain Length: The phenylethyl substituent (C₂ vs. Pharmacokinetics: Shorter chains may limit membrane permeability but improve metabolic stability .
Benzamide vs. Cyclohexanecarboxamide :
- Aromatic vs. Aliphatic Core : Benzamide’s planar benzene ring facilitates π-π stacking but reduces conformational flexibility compared to cyclohexane. This may alter binding to flat hydrophobic pockets in proteins .
Halogenated and Heterocyclic Derivatives: Electron-Withdrawing Groups: Fluorine substituents (e.g., in ’s compound) increase electronegativity, enhancing interactions with electron-rich biological targets. The target compound’s lack of halogens may limit such effects .
Aminoalkyl Substituents: Polarity and Reactivity: The amino group in N-(2-amino-2-methylpropyl)cyclohexanecarboxamide introduces a basic site, enabling salt formation and H-bonding. The target compound’s purely hydrocarbon substituent lacks this, favoring passive diffusion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
